

"2-Bromo-3-(difluoromethoxy)pyridine spectral data (NMR, IR, MS)"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-3-(difluoromethoxy)pyridine
Cat. No.:	B1442339

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **2-Bromo-3-(difluoromethoxy)pyridine**

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral characteristics of **2-Bromo-3-(difluoromethoxy)pyridine**, a key building block in contemporary medicinal chemistry and materials science. While a consolidated public database of the experimental spectra for this specific molecule is not readily available, this document serves as a comprehensive predictive guide for researchers. By leveraging fundamental spectroscopic principles and drawing comparisons with structurally analogous compounds, we will construct a reliable spectral profile for this molecule. This approach not only provides a robust framework for identifying **2-Bromo-3-(difluoromethoxy)pyridine** but also serves as a practical tutorial on spectral interpretation for complex heterocyclic systems.

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of **2-Bromo-3-(difluoromethoxy)pyridine** dictates its electronic and, consequently, its spectral properties. The pyridine ring is an electron-deficient aromatic system. This effect is amplified by the presence of two electron-withdrawing groups: a bromine atom at the 2-position and a difluoromethoxy group at the 3-position. These substituents significantly influence the chemical environment of each proton and carbon atom,

leading to predictable shifts in NMR spectra, characteristic vibrations in IR spectroscopy, and defined fragmentation patterns in mass spectrometry.

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Molecular structure and atom numbering for **2-Bromo-3-(difluoromethoxy)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ^1H , ^{13}C , and ^{19}F NMR will all provide critical structural information.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one in the difluoromethyl region.

- Aromatic Protons (H-4, H-5, H-6): The electron-withdrawing nature of the bromo and difluoromethoxy groups will shift all ring protons downfield compared to unsubstituted pyridine.
 - H-6: This proton is adjacent to the nitrogen and is expected to be the most deshielded, appearing as a doublet of doublets around δ 8.2-8.4 ppm.
 - H-4: This proton will also be significantly deshielded and is expected to appear as a doublet of doublets around δ 7.4-7.6 ppm.
 - H-5: This proton will be the most upfield of the aromatic signals, appearing as a triplet or doublet of doublets around δ 7.1-7.3 ppm.
- Difluoromethoxy Proton (O-CH-F₂): The proton on the difluoromethoxy group is directly attached to a carbon bearing two fluorine atoms, which will cause a significant downfield shift. This signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms (JHF \approx 70-75 Hz) and will likely appear in the range of δ 6.5-7.0 ppm.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display six unique signals for the six carbon atoms.

- C-2 (bearing Br): The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and is expected to appear around δ 140-145 ppm.
- C-3 (bearing OCF_2H): This carbon, attached to the electron-withdrawing difluoromethoxy group, will be deshielded and is predicted to be in the δ 150-155 ppm range.
- C-4, C-5, C-6: These carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the substituents, likely in the range of δ 110-140 ppm.
- C-7 (OCF_2H): The carbon of the difluoromethoxy group will exhibit a large C-F coupling constant, appearing as a triplet in the range of δ 115-120 ppm ($\text{JCF} \approx 240\text{-}250\text{ Hz}$).

Predicted ^{19}F NMR Spectrum

The ^{19}F NMR spectrum provides a direct window into the fluorine environment.

- A single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group.
- This signal will be split into a doublet by the single proton on the same carbon ($\text{JFH} \approx 70\text{-}75\text{ Hz}$). The chemical shift is anticipated to be in the range of δ -80 to -90 ppm relative to CFCl_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions:

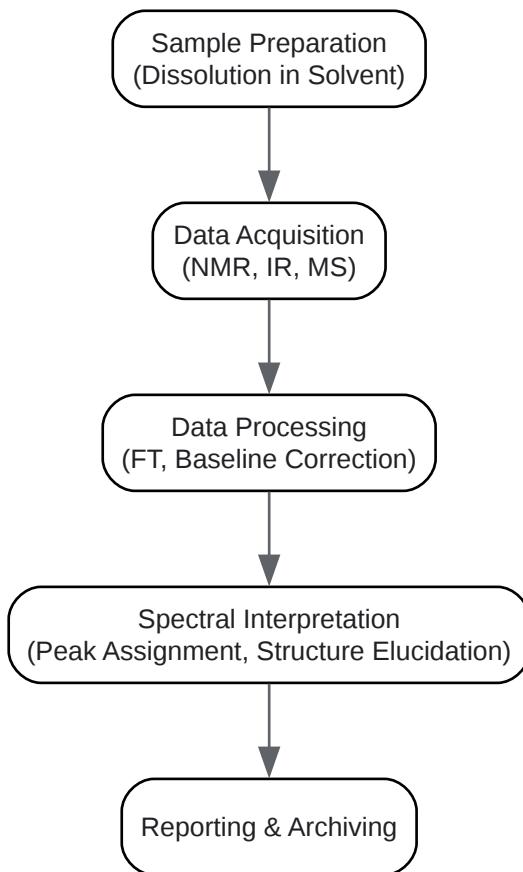
Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium
1600-1450	Pyridine Ring C=C and C=N Stretches	Strong
1250-1150	Aryl-O Stretch	Strong
1100-1000	C-F Stretch	Strong
800-700	Aromatic C-H Bending	Strong
600-500	C-Br Stretch	Medium

The most characteristic signals will be the very strong C-F stretching bands, which are indicative of the difluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-Bromo-3-(difluoromethoxy)pyridine**, the molecular weight is 224.00 g/mol .

- Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity at m/z 223 and 225. Predicted m/z for [M+H]⁺ is 223.95171.[1]
- Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom or the difluoromethoxy group:
 - [M - Br]⁺: Loss of the bromine radical would result in a fragment at m/z 144.
 - [M - OCF₂H]⁺: Loss of the difluoromethoxy group would lead to a fragment at m/z 156/158 (still containing bromine).


Standard Experimental Protocols

The acquisition of high-quality spectral data relies on standardized methodologies.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- Acquisition:
 - ^1H NMR: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - ^{13}C NMR: Acquire with a proton-decoupling sequence, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-4096 scans for good signal-to-noise.
 - ^{19}F NMR: Acquire with a 45° pulse angle, a 2-second relaxation delay, and 64-128 scans.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (for ^1H and ^{13}C) or an external standard (for ^{19}F).

Figure 2: General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This guide outlines the predicted ^1H , ^{13}C , ^{19}F NMR, IR, and MS spectral data for **2-Bromo-3-(difluoromethoxy)pyridine**. By understanding the influence of the bromo and difluoromethoxy substituents on the pyridine core, researchers can confidently predict and interpret the spectra of this and related molecules. The provided protocols offer a starting point for the experimental

validation of these predictions, ensuring the unambiguous identification and quality control of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-bromo-3-(difluoromethoxy)pyridine (C₆H₄BrF₂NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. ["2-Bromo-3-(difluoromethoxy)pyridine spectral data (NMR, IR, MS)"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442339#2-bromo-3-difluoromethoxy-pyridine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com